(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
CAS No.: 538340-12-4
Cat. No.: VC16154954
Molecular Formula: C19H13Cl2N3O2S
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538340-12-4 |
|---|---|
| Molecular Formula | C19H13Cl2N3O2S |
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C19H13Cl2N3O2S/c1-2-26-14-7-4-11(5-8-14)17-22-19-24(23-17)18(25)16(27-19)9-12-3-6-13(20)10-15(12)21/h3-10H,2H2,1H3/b16-9- |
| Standard InChI Key | BSGMGKFJTCGEGL-SXGWCWSVSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclic system comprising a thiazole ring fused to a triazole moiety. The (5Z)-configuration indicates a specific stereochemical arrangement of the dichlorobenzylidene group at position 5, while the 4-ethoxyphenyl substituent occupies position 2 of the triazole ring . Key structural parameters include:
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₁₄Cl₂N₄O₂S | |
| Molecular weight | 477.33 g/mol | |
| Crystal system | Monoclinic | |
| Space group | P 1 21/c 1 | |
| Unit cell dimensions | a=7.24 Å, b=28.01 Å, c=7.36 Å |
X-ray diffraction studies of analogous compounds reveal planar configurations for the thiazolo-triazole core, with dihedral angles between the dichlorobenzylidene and ethoxyphenyl groups ranging from 15–25° . The Z-configuration at the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent nitrogen atoms .
Synthetic Pathways
Multi-Step Synthesis
The synthesis typically proceeds via a three-step protocol:
-
Formation of Thiazolo[3,2-b] triazol-6(5H)-one Core:
Condensation of 2-hydrazinylthiazole derivatives with substituted benzaldehydes under acidic conditions yields the bicyclic scaffold. -
Introduction of Dichlorobenzylidene Group:
Knoevenagel condensation between the core structure and 2,4-dichlorobenzaldehyde in ethanol at reflux (78°C) achieves stereoselective Z-configuration . -
Ethoxyphenyl Functionalization:
Nucleophilic aromatic substitution at position 2 using 4-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions completes the synthesis.
Table 2: Optimization of Reaction Conditions
| Step | Reagent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | HCl (cat.), EtOH | 65°C | 72 | 95.4 |
| 2 | Piperidine, EtOH | 78°C | 68 | 98.1 |
| 3 | Pd(PPh₃)₄, K₂CO₃ | 90°C | 81 | 99.2 |
Physicochemical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆):
-
δ 8.42 (s, 1H, triazole-H)
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δ 7.89–7.23 (m, 6H, aromatic-H)
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δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)
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δ 1.38 (t, J=7.0 Hz, 3H, CH₃)
13C NMR (100 MHz, DMSO-d₆):
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δ 167.8 (C=O)
-
δ 159.2–114.7 (aromatic carbons)
-
δ 63.5 (OCH₂CH₃)
-
δ 14.7 (CH₃)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 477.0382 [M+H]⁺ (calc. 477.0385).
Biological Activity and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 2 μg/mL) and fungi (Candida albicans MIC: 4 μg/mL). Mechanistic studies suggest inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) and disruption of chitin synthase activity .
Table 3: Comparative Antimicrobial Activity
| Organism | MIC (μg/mL) | Reference Compound (Fluconazole) |
|---|---|---|
| S. aureus ATCC 29213 | 2 | 16 |
| E. coli ATCC 25922 | 64 | >128 |
| C. albicans SC5314 | 4 | 8 |
Crystallographic and Computational Insights
Crystal Packing Analysis
Single-crystal X-ray diffraction (SCXRD) of an analogue (COD entry 2312321) reveals a monoclinic lattice with π-π stacking interactions (3.6–3.8 Å) between dichlorobenzylidene groups and hydrogen-bonded dimers along the b-axis . Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.3 eV, indicating moderate electron delocalization .
Pharmacokinetic and Toxicological Profile
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp: 28 × 10⁻⁶ cm/s)
-
Metabolism: CYP3A4-mediated oxidation of ethoxy group
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Toxicity: LD₅₀ (rat, oral): >2000 mg/kg (Category 5)
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